
3-Perfluorobutyl-5-trifluoromethylpyrazole
Vue d'ensemble
Description
3-Perfluorobutyl-5-trifluoromethylpyrazole is a biochemical used for proteomics research . It has a molecular formula of C8H2F12N2 and a molecular weight of 354.1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Perfluorobutyl-5-trifluoromethylpyrazole, such as its melting point, boiling point, and density, were not available in the search results .Applications De Recherche Scientifique
Proteomics Research
3-Perfluorobutyl-5-trifluoromethylpyrazole: is utilized in proteomics research, where it serves as a biochemical agent . Its molecular structure allows for interaction with proteins, which can be critical in understanding protein functions, interactions, and expression levels in different biological contexts.
Medicinal Chemistry
This compound is explored in medicinal chemistry for its potential as a precursor in synthesizing more complex heterocyclic systems . These systems are often used in pharmaceuticals, highlighting the compound’s role in the development of new drugs and therapeutic agents.
Environmental Science
In environmental science, 3-Perfluorobutyl-5-trifluoromethylpyrazole may be investigated for its effects on various ecosystems due to its structural properties and persistence . Research could focus on its breakdown products, environmental fate, and potential bioaccumulation.
Materials Science
The compound’s unique chemical structure could be beneficial in materials science, particularly in the development of nanoscale materials for biomedical applications . Its properties might be harnessed to create novel materials with specific functionalities.
Analytical Chemistry
Analytical chemists might employ 3-Perfluorobutyl-5-trifluoromethylpyrazole in method development for detecting and quantifying substances . Its stability and reactivity make it a candidate for use as a standard or reagent in various analytical techniques.
Biochemistry
In biochemistry, the compound is of interest for its role in the study of tautomerism and its potential impact on biological activities . It could be used to investigate the structure and reactivity of biochemical pathways.
Pharmacology
Pharmacological applications might include the exploration of 3-Perfluorobutyl-5-trifluoromethylpyrazole as a building block for COX-2 inhibitors, which are significant in the treatment of inflammation and pain .
Agriculture
While not directly linked to agriculture, compounds like 3-Perfluorobutyl-5-trifluoromethylpyrazole could be studied for their potential use in pesticide formulations or as agents to improve the delivery of agrochemicals .
Propriétés
IUPAC Name |
3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F12N2/c9-4(10,2-1-3(22-21-2)5(11,12)13)6(14,15)7(16,17)8(18,19)20/h1H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWFPMSATDOKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Perfluorobutyl-5-trifluoromethylpyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



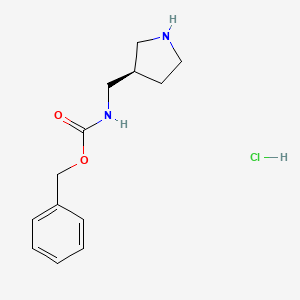
![[2-(2-Phenylethyl)phenyl]amine hydrochloride](/img/structure/B1451423.png)
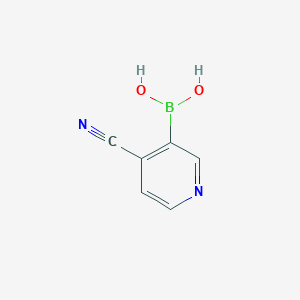
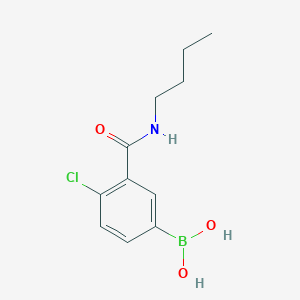
![{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1451428.png)


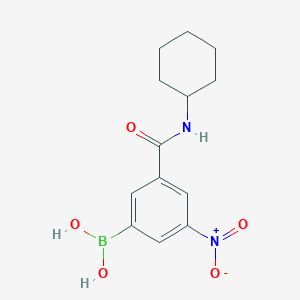
![4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1451437.png)
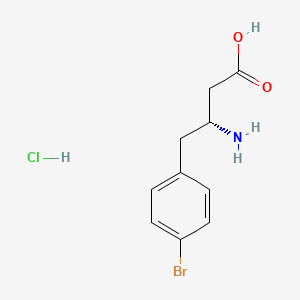


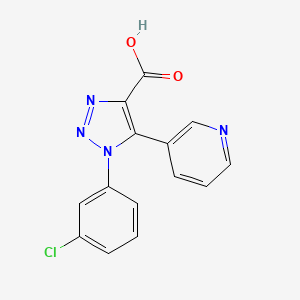
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1451444.png)